molecular formula C7H17N B14608167 N,N,2-Trimethylbutan-2-amine CAS No. 57757-60-5

N,N,2-Trimethylbutan-2-amine

Cat. No.: B14608167
CAS No.: 57757-60-5
M. Wt: 115.22 g/mol
InChI Key: CUHMMDPUXJFCNB-UHFFFAOYSA-N
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Description

N,N,2-Trimethylbutan-2-amine (CAS: 2978-64-5) is a branched tertiary amine with the molecular formula C₆H₁₅N and a molar mass of 101.19 g/mol. Its structure features a butan-2-amine backbone with two methyl groups attached to the nitrogen atom and one additional methyl group on the second carbon of the butane chain. This configuration results in significant steric hindrance and reduced basicity compared to primary or secondary amines. The compound is typically stored at room temperature under dry conditions to maintain stability .

Properties

CAS No.

57757-60-5

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N,N,2-trimethylbutan-2-amine

InChI

InChI=1S/C7H17N/c1-6-7(2,3)8(4)5/h6H2,1-5H3

InChI Key

CUHMMDPUXJFCNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2-Trimethylbutan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-chlorobutane with dimethylamine under basic conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,2-Trimethylbutan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2-Trimethylbutan-2-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. This compound can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

N,N,3-Trimethylbutan-2-amine
  • Structure : Methyl groups on the nitrogen and the third carbon of butan-2-amine.
  • No direct data on physical properties are available .
N-Ethyl-N-methylbutan-2-amine
  • Structure : Ethyl and methyl groups on the nitrogen, with the amine at C2 of butane.
  • Key Differences : The bulkier ethyl group enhances lipophilicity, which may influence solubility in organic solvents. Such derivatives are often explored in pharmaceutical intermediates for improved bioavailability .

Primary and Secondary Amines

2-Methylbutan-1-amine
  • Structure : Primary amine with a methyl branch on C2.
  • Key Differences : As a primary amine, it exhibits higher basicity (pKa ~10.6) and greater solubility in polar solvents compared to tertiary amines like N,N,2-Trimethylbutan-2-amine. Used in agrochemical synthesis .
2,2-Diphenylethan-1-amine
  • Structure : Primary amine with two phenyl groups on C2.
  • Key Differences : The aromatic substituents confer rigidity and π-π stacking capabilities, making it valuable in synthesizing bioactive compounds and polymers. Unlike this compound, it is a solid at room temperature .

Complex Amines with Pharmaceutical Relevance

Triphenylbutanamines
  • Structure : Triphenyl groups attached to a butanamine backbone.
  • Key Differences : These compounds inhibit kinesin spindle proteins (KSP) and demonstrate anti-tumor activity . Their bulky aromatic substituents contrast with the aliphatic methyl groups of this compound, highlighting how steric bulk influences biological target engagement .
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)
  • Structure : Spirobi[fluoren]-based amine with carbazole and phenyl groups.
  • Key Differences : Used as a host material in red phosphorescent OLEDs , CzFA’s extended conjugation and bipolar charge transport properties contrast with the simple aliphatic structure of this compound, which lacks π-system functionality .

Data Table: Key Properties of Selected Amines

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Applications/Properties
This compound C₆H₁₅N 101.19 N(CH₃)₂, C2-CH₃ Intermediate in organic synthesis
2-Methylbutan-1-amine C₅H₁₃N 87.16 C2-CH₃, NH₂ Agrochemical precursors
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 C2-(Ph)₂ Pharmaceutical building blocks
Triphenylbutanamines Varies ~300–400 C4 with (Ph)₃ Anti-tumor agents (KSP inhibitors)

Research Findings and Implications

  • Steric Effects : The tertiary structure of this compound limits its participation in reactions requiring planar transition states (e.g., SN2 mechanisms), unlike primary amines such as 2-methylbutan-1-amine .
  • Solubility: Aliphatic tertiary amines like this compound are more soluble in non-polar solvents compared to aromatic amines (e.g., 2,2-diphenylethan-1-amine), which favor hydrophobic environments .
  • Biological Activity : While triphenylbutanamines show anti-tumor effects, the simpler structure of this compound is less likely to engage complex biological targets unless functionalized with bioactive moieties .

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